molecular formula C10H11NO3 B13050210 Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B13050210
M. Wt: 193.20 g/mol
InChI Key: AIFFLXZRXCBASW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another approach includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while reduction can produce amino-substituted benzofurans .

Scientific Research Applications

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate stands out due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3

InChI Key

AIFFLXZRXCBASW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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